molecular formula C6H5Cl B7761518 Chlorobenzene CAS No. 68411-45-0

Chlorobenzene

Cat. No. B7761518
CAS RN: 68411-45-0
M. Wt: 112.55 g/mol
InChI Key: MVPPADPHJFYWMZ-UHFFFAOYSA-N
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Patent
US05728879

Procedure details

To 150 ml of chlorobenzene, 100.1 g (0.75 mol) of aluminum chloride was added, and further 143 g (0.75 mol) of p-toluenesulfonyl chloride was added dropwise over 1 hour. After stirred for 3 hours at 55° C., the reaction mixture was poured into 1.5 liter of water, and then the obtained crystal was filtered off and washed with n-hexane to obtain 140 g of the intended 4-methyl-4'-chlorodiphenylsulfone. NMR (heavy chloroform): δ7.9-7.8 (m, 4H), 7.5 (m, 2H), 7.3 (d, 2H), 2.4 (s, 3H).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
100.1 g
Type
reactant
Reaction Step One
Quantity
143 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[C:12]1([CH3:22])[CH:17]=[CH:16][C:15]([S:18](Cl)(=[O:20])=[O:19])=[CH:14][CH:13]=1>O>[CH3:22][C:12]1[CH:17]=[CH:16][C:15]([S:18]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)(=[O:20])=[O:19])=[CH:14][CH:13]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
100.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
143 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
After stirred for 3 hours at 55° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the obtained crystal was filtered off
WASH
Type
WASH
Details
washed with n-hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 140 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.